![molecular formula C9H5NO B2455239 Benzofuran-7-carbonitrile CAS No. 52951-09-4](/img/structure/B2455239.png)
Benzofuran-7-carbonitrile
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Overview
Description
Benzofuran-7-carbonitrile is a heterocyclic organic compound . It has a molecular weight of 143.14 and its IUPAC name is 1-benzofuran-7-carbonitrile . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods . For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans can be achieved using hypervalent iodine reagents . Another method involves the use of sodium hydride and N,N-dimethyl-formamide, followed by phosphoric acid and chlorobenzene, and finally copper (I) iodide and N,N-dimethyl-formamide .
Molecular Structure Analysis
This compound contains a total of 17 bonds; 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Furane .
Chemical Reactions Analysis
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 143.14 and its IUPAC name is 1-benzofuran-7-carbonitrile .
Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, including benzofuran-7-carbonitrile, have shown significant potential in cancer research. A study by Abdelhafez et al. (2015) synthesized benzofuran derivatives and evaluated their in vitro and in vivo anticancer activities, finding potent cytotoxicity against various human cancer cell lines.
Antifungal Applications
This compound also plays a role in developing antifungal agents. Kuroyanagi et al. (2010) discussed the synthesis of benzofuran derivatives and their effectiveness against Candida species, showcasing the compound's potential in addressing fungal infections.
Chemical Synthesis and Catalysis
In the field of chemical synthesis, this compound is used to create complex molecular structures. Hu and Yang (2001) explored its use in palladium-mediated carbonylative annulation, indicating its versatility in organic synthesis.
Antimicrobial Properties
The antimicrobial potential of benzofuran derivatives is a notable area of research. Hiremathad et al. (2015) reviewed the antimicrobial applications of benzofuran compounds, including their effectiveness against various microbes and the development of new antimicrobial agents.
Sensor Development
Benzofuran derivatives, such as this compound, have applications in sensor technology. Mazloum‐Ardakani and Khoshroo (2013) demonstrated the use of benzofuran derivatives in developing sensors for detecting hydrazine, highlighting the compound's utility in analytical chemistry.
Vasodilation Activity
Research into cardiovascular applications of this compound has also been conducted. Khalifa et al. (2017) synthesized benzofuran derivatives and evaluated their vasodilation activity, suggesting potential therapeutic applications in cardiovascular diseases.
SIRT2 Inhibition
In the field of enzyme inhibition, benzofuran derivatives have been studied for their potential as SIRT2 inhibitors. Zhou et al. (2017) designed and synthesized benzofuran derivatives, evaluating their inhibitory activity against SIRT2, an enzyme implicated in various biological processes.
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted attention due to their potential applications in many aspects . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research is needed to collect the latest information in this promising area .
Mechanism of Action
Target of Action
Benzofuran-7-carbonitrile is a compound that has been found to have significant biological activity . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a way that affects the target’s function . For example, some benzofuran derivatives have been found to inhibit the HIV-1 reverse transcriptase, which is a key enzyme in the replication of HIV .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Pharmacokinetics
It is known that benzofuran derivatives have been found to have improved bioavailability, which is one of the targets achieved with most of the more recent compounds .
Result of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . For example, some benzofuran derivatives have been found to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
1-benzofuran-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAICRZPDDBKXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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